molecular formula C14H14O3S B13726337 2-Isopropoxy-5-thiophen-2-ylbenzoic acid

2-Isopropoxy-5-thiophen-2-ylbenzoic acid

Cat. No.: B13726337
M. Wt: 262.33 g/mol
InChI Key: JMHSYVMLHVAUCU-UHFFFAOYSA-N
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Description

  • React the intermediate product with isopropyl alcohol in the presence of a strong acid catalyst (e.g., H2SO4) to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

  • Step 1: Synthesis of 2-Bromo-5-thiophen-2-ylbenzoic acid

    • React 2-bromo-5-iodobenzoic acid with thiophene-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-thiophen-2-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of electrophiles such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Isopropoxy-5-thiophen-2-ylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-thiophen-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can lead to inhibition or activation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxybenzoic acid: Lacks the thiophene ring, which reduces its versatility in chemical reactions.

    5-Thiophen-2-ylbenzoic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.

    2-Isopropoxy-5-phenylbenzoic acid:

Uniqueness

2-Isopropoxy-5-thiophen-2-ylbenzoic acid is unique due to the combination of the isopropoxy group and the thiophene ring. This combination enhances its solubility, reactivity, and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

2-propan-2-yloxy-5-thiophen-2-ylbenzoic acid

InChI

InChI=1S/C14H14O3S/c1-9(2)17-12-6-5-10(8-11(12)14(15)16)13-4-3-7-18-13/h3-9H,1-2H3,(H,15,16)

InChI Key

JMHSYVMLHVAUCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O

Origin of Product

United States

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